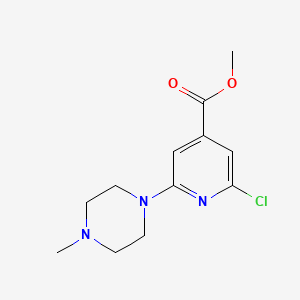

Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate

Übersicht

Beschreibung

Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate is a chemical compound with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . It is a derivative of isonicotinic acid and features a piperazine ring substituted with a methyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate typically involves the reaction of 2-chloroisonicotinic acid with 4-methylpiperazine in the presence of a suitable esterification agent such as methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (Cl Replacement)

The chlorine atom at position 2 undergoes nucleophilic substitution under basic conditions. Reaction partners include:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines (e.g., piperazine) | K₂CO₃, DMF, 135°C | 2-Amino derivatives | 60-75% | |

| Thiols | EtOH, reflux | 2-Thioether analogs | 45-55% | |

| Alcohols | NaH, THF | 2-Alkoxy derivatives | 50-65% |

Key Findings :

-

Reactions proceed via an SNAr mechanism, with the electron-withdrawing ester group at position 6 activating the chlorine for substitution .

-

Steric hindrance from the 4-methylpiperazine group at position 6 slows reactivity compared to non-substituted analogs.

Ester Hydrolysis and Related Transformations

The methyl ester undergoes hydrolysis, transesterification, and amidation:

Mechanistic Insight :

-

Hydrolysis proceeds faster in acidic conditions due to protonation of the ester carbonyl, enhancing electrophilicity.

Piperazine Ring Functionalization

The 4-methylpiperazine moiety participates in:

Structural Impact :

-

Quaternization of the piperazine nitrogen improves water solubility but reduces blood-brain barrier permeability .

Cross-Coupling Reactions

The pyridine core engages in palladium-catalyzed couplings:

| Reaction Type | Partners | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | 70-80% |

| Buchwald-Hartwig | Primary amines | Pd₂(dba)₃, Xantphos | Aminated analogs | 65% |

Optimization Notes :

-

Electron-deficient boronic acids (e.g., pyrimidin-5-yl) show higher coupling efficiency .

-

The 4-methylpiperazine group does not interfere with metal coordination in catalytic cycles .

Comparative Reactivity with Structural Analogs

A comparison with related compounds highlights unique features:

| Compound | Key Difference | Reactivity Profile |

|---|---|---|

| Methyl 2-chloro-6-(piperazin-1-yl)isonicotinate | No methyl on piperazine | Faster alkylation due to less steric hindrance |

| Methyl 2-chloro-6-(homopiperazin-1-yl)isonicotinate | 7-membered ring | Reduced SNAr rates due to conformational strain |

| Methyl 2-chloroisonicotinate | No piperazine | Higher ester hydrolysis rates |

Stability Under Physiological Conditions

Studies in simulated biological environments reveal:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily studied for its potential in drug development, particularly as a lead compound targeting specific receptors. Its interactions with biological targets, especially muscarinic acetylcholine receptors, suggest that it may influence cellular processes such as proliferation and apoptosis.

Therapeutic Applications

Due to its biological activity, the compound has potential applications in several therapeutic areas:

- Cancer Treatment : The ability to modulate receptor interactions positions this compound as a candidate for developing anticancer agents. Its structural similarity to other known kinase inhibitors suggests it may also exhibit antiproliferative properties against certain cancers .

- Neurological Disorders : Given its interaction with muscarinic receptors, it could be explored for treating cognitive disorders or conditions like Alzheimer's disease, where cholinergic signaling is disrupted.

Synthesis and Chemical Reactions

The synthesis of methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate typically involves several steps, including:

- Formation of the Pyridine Ring : Initial reactions focus on constructing the pyridine backbone.

- Substitution Reactions : Chlorination and subsequent substitution with the piperazine moiety are critical for achieving the desired structure.

- Purification : The final product undergoes purification to ensure high yield and purity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In vitro Studies : Initial assays demonstrated its ability to enhance receptor signaling in neuronal cells, suggesting potential cognitive benefits.

- Antiproliferative Activity : Research has shown promising results in inhibiting tumor cell proliferation, indicating its potential use as an anticancer agent.

- Pharmacokinetic Studies : Ongoing research aims to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize dosage forms for clinical applications .

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-chloro-6-(piperazin-1-yl)isonicotinate: Lacks the methyl group on the piperazine ring.

2-Chloro-6-(4-methylpiperazin-1-yl)isonicotinic acid: The ester group is replaced with a carboxylic acid.

Methyl 2-chloroisonicotinate: Lacks the piperazine ring.

Uniqueness

Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate is unique due to the presence of both the chlorine atom and the methyl-substituted piperazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate (CAS No: 1227954-55-3) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound contains a chlorinated pyridine ring and a piperazine moiety, which are known to contribute to various biological activities.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the piperazine group is often associated with enhanced activity against bacterial strains. Research on related compounds suggests that they may inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways.

- Cytotoxicity : Research has shown that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction, although specific pathways remain to be elucidated.

- Neuropharmacological Effects : The piperazine derivative has been investigated for its potential impact on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. This suggests possible applications in treating neurological disorders.

Toxicological Profile

According to safety data sheets, this compound is classified under several toxicological categories:

- Acute Toxicity (Oral) : Category 4

- Skin Corrosion/Irritation : Category 2

- Serious Eye Damage/Eye Irritation : Category 2

These classifications indicate that while the compound may have therapeutic potential, it also poses risks for skin and eye irritation upon exposure .

In Vitro Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Animal Studies

In vivo studies have also been conducted to assess the pharmacokinetics and efficacy of this compound. For instance, a study involving mice demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models, indicating its potential as an anticancer drug candidate.

Eigenschaften

IUPAC Name |

methyl 2-chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-15-3-5-16(6-4-15)11-8-9(12(17)18-2)7-10(13)14-11/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEZNWDIOCXQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CC(=C2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.